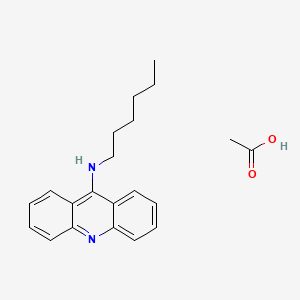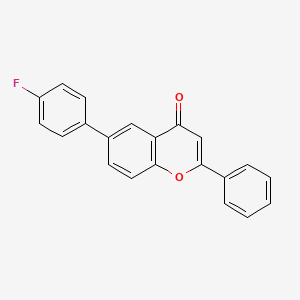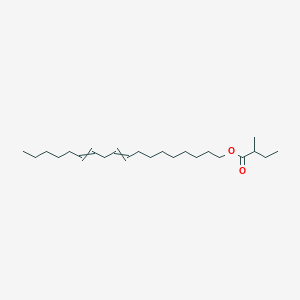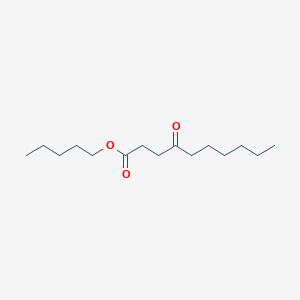
Pentyl 4-oxodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 4-oxodecanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C15H28O3 and is known for its distinctive chemical structure, which includes a pentyl group attached to a 4-oxodecanoate moiety. This compound is often used in various industrial and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl 4-oxodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-oxodecanoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 4-oxodecanoate undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Hydrolysis: 4-oxodecanoic acid and pentanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Pentyl 4-oxodecanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pentyl 4-oxodecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentyl 4-oxopentanoate: Similar ester structure but with a shorter carbon chain.
Pentyl levulinate: Another ester with a similar functional group but different carbon chain length.
Uniqueness
Pentyl 4-oxodecanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
918883-29-1 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
pentyl 4-oxodecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-7-8-10-14(16)11-12-15(17)18-13-9-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
MCIDWXIDROUORJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
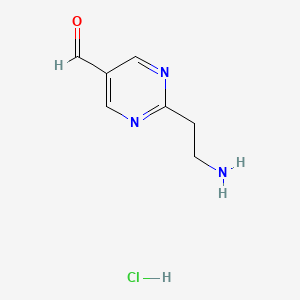
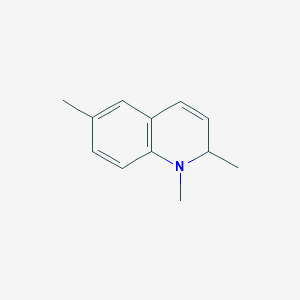
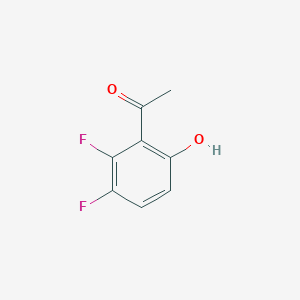
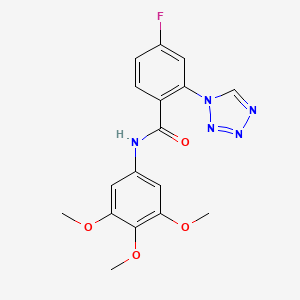
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
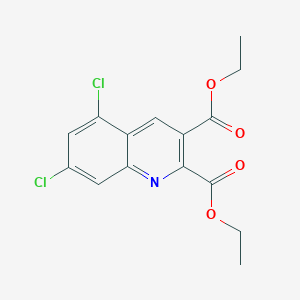
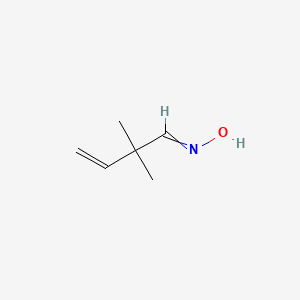
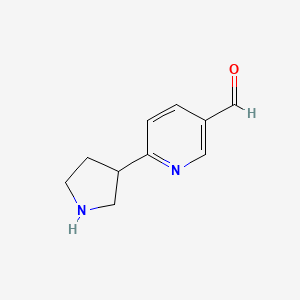
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
